Cas no 67523-81-3 (2-(Azetidin-1-yl)acetonitrile)
2-(Azetidin-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(azetidin-1-yl)acetonitrile
- SB22668
- EN300-215725
- SY202362
- AKOS023777440
- CS-0184229
- azetidin-acetonitrile
- PS-17230
- MFCD28132975
- 67523-81-3
- D79160
- 2-(Azetidin-1-yl)acetonitrile
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- MDL: MFCD28132975
- Inchi: 1S/C5H8N2/c6-2-5-7-3-1-4-7/h1,3-5H2
- InChI Key: SYJAYUXUKHRBID-UHFFFAOYSA-N
- SMILES: N1(CC#N)CCC1
Computed Properties
- Exact Mass: 96.068748264g/mol
- Monoisotopic Mass: 96.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 95.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 27
2-(Azetidin-1-yl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449041089-5g |
2-(Azetidin-1-yl)acetonitrile |
67523-81-3 | 95% | 5g |
$1460.60 | 2023-09-01 | |
| Alichem | A449041089-10g |
2-(Azetidin-1-yl)acetonitrile |
67523-81-3 | 95% | 10g |
$2110.50 | 2023-09-01 | |
| Alichem | A449041089-25g |
2-(Azetidin-1-yl)acetonitrile |
67523-81-3 | 95% | 25g |
$3417.00 | 2023-09-01 | |
| Chemenu | CM389356-1g |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 95%+ | 1g |
$139 | 2023-02-02 | |
| Chemenu | CM389356-5g |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 95%+ | 5g |
$418 | 2023-02-02 | |
| Chemenu | CM389356-10g |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 95%+ | 10g |
$696 | 2023-02-02 | |
| eNovation Chemicals LLC | D710968-1G |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 97% | 1g |
$105 | 2024-07-21 | |
| eNovation Chemicals LLC | D710968-5G |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 97% | 5g |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | D710968-10G |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 97% | 10g |
$680 | 2024-07-21 | |
| Enamine | EN300-215725-0.1g |
2-(azetidin-1-yl)acetonitrile |
67523-81-3 | 91% | 0.1g |
$62.0 | 2023-09-16 |
2-(Azetidin-1-yl)acetonitrile Suppliers
2-(Azetidin-1-yl)acetonitrile Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(Azetidin-1-yl)acetonitrile
Comprehensive Guide to 2-(Azetidin-1-yl)acetonitrile (CAS No. 67523-81-3): Properties, Applications, and Market Insights
2-(Azetidin-1-yl)acetonitrile (CAS No. 67523-81-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This nitrile derivative, featuring an azetidine ring, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its unique structural properties make it valuable for drug discovery, particularly in the development of small-molecule therapeutics and heterocyclic compounds.
The growing demand for 2-(Azetidin-1-yl)acetonitrile is driven by its role in modern medicinal chemistry. Researchers frequently search for "azetidine derivatives in drug design" or "nitrile-containing building blocks," highlighting its relevance in cutting-edge applications. The compound's high reactivity and versatile functionalization capabilities make it indispensable for constructing complex molecular architectures.
From a chemical perspective, 2-(Azetidin-1-yl)acetonitrile exhibits notable stability under standard laboratory conditions, making it suitable for diverse synthetic protocols. Its polar nature and moderate solubility in common organic solvents facilitate its use in multi-step reactions. Recent studies have explored its potential in "click chemistry" and "catalyzed cyclization reactions," aligning with trending research topics in synthetic methodology.
The pharmaceutical industry extensively employs 67523-81-3 as a precursor for kinase inhibitors and GPCR-targeted drugs. With increasing interest in "fragment-based drug discovery," this compound serves as an ideal molecular scaffold for optimizing drug-like properties. Market analysts note rising procurement inquiries for "high-purity azetidine intermediates," reflecting its commercial importance in API manufacturing.
Environmental and safety profiles of 2-(Azetidin-1-yl)acetonitrile comply with standard laboratory handling protocols. While not classified as hazardous under normal use, proper chemical storage and personal protective equipment are recommended—a crucial consideration for researchers searching "safe handling of nitrile compounds." The compound's stability data and degradation pathways have been well-documented in recent green chemistry publications.
Emerging applications in agrochemical research have expanded the market potential for 67523-81-3. Its structural features show promise in developing novel crop protection agents, particularly for "sustainable pesticide formulations"—a hot topic in agricultural chemistry. Patent analyses reveal increasing incorporation of this scaffold in biodegradable formulations, addressing current environmental concerns.
Quality specifications for 2-(Azetidin-1-yl)acetonitrile typically require ≥98% purity, with strict control of residual solvents and by-products. Analytical methods like HPLC and GC-MS are commonly referenced in quality control protocols, responding to frequent searches for "characterization of heterocyclic nitriles." Leading manufacturers now provide detailed spectroscopic data and certificates of analysis to meet rigorous research standards.
The global market for azetidine-containing intermediates shows consistent growth, with 67523-81-3 maintaining steady demand across North American and European research centers. Current market trends indicate particular interest from companies specializing in "targeted cancer therapies" and "neurodegenerative disease research," reflecting broader therapeutic area priorities. Supply chain analyses suggest stable production capacity among major fine chemical suppliers.
Future research directions for 2-(Azetidin-1-yl)acetonitrile may explore its potential in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs)—areas generating substantial scientific interest. The compound's structural modularity positions it well for emerging technologies in chemical biology and drug delivery systems. These applications align with growing searches for "next-generation drug modalities" in academic and industrial settings.
For researchers working with 67523-81-3, proper storage conditions (typically 2-8°C under inert atmosphere) and handling procedures ensure optimal stability. Technical inquiries often focus on "scaling up azetidine syntheses" or "optimizing nitrile reactions," indicating practical considerations in process chemistry. Recent process chemistry publications have addressed these challenges through innovative catalytic approaches and flow chemistry techniques.
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